

An In-depth Technical Guide to 4-Bromoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromoquinoline-6-carbonitrile**

Cat. No.: **B1339123**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromoquinoline-6-carbonitrile**. This molecule is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures.

Core Chemical and Physical Properties

4-Bromoquinoline-6-carbonitrile is a solid organic compound featuring a quinoline scaffold substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups provide distinct sites for further chemical modification.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	4-bromoquinoline-6-carbonitrile	[1]
Synonyms	4-Bromo-6-cyanoquinoline	[1]
CAS Number	642477-82-5	[1]
Molecular Formula	C ₁₀ H ₅ BrN ₂	[1]
Molecular Weight	233.06 g/mol	[1]

| SMILES | N#Cc1ccc2nccc(Br)c2c1 | |

Table 2: Physical Properties

Property	Value	Source
Appearance	White to off-white solid (predicted)	
Melting Point	Data not available. For reference, the related compound Methyl 4-bromoquinoline-6-carboxylate has a melting point of 145-150 °C.	
Boiling Point	Data not available	

| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic solvents like toluene. | |

Synthesis and Experimental Protocols

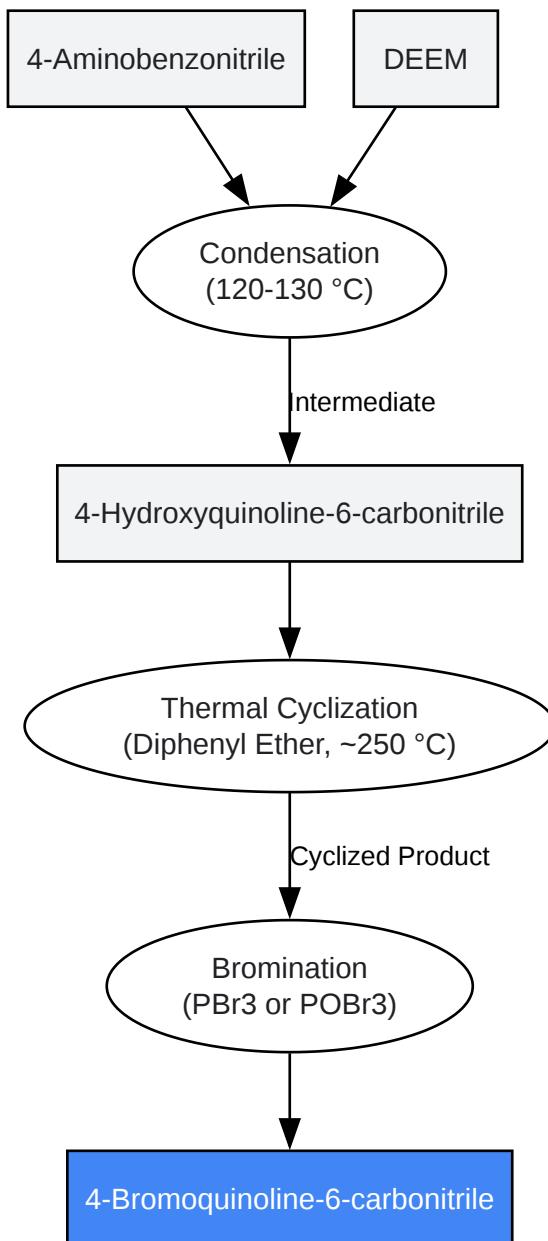
The synthesis of **4-Bromoquinoline-6-carbonitrile** can be achieved through several established synthetic routes for quinoline derivatives. A common and effective strategy is the Gould-Jacobs reaction, followed by functional group manipulations.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol 1: Synthesis via Gould-Jacobs Reaction

This multi-step synthesis begins with the construction of the quinoline core from an appropriately substituted aniline.

Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)

- Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
- Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.
- Cool the mixture to afford the crude intermediate, diethyl 2-((4-cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.


Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile

- Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
- Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal cyclization.[\[5\]](#)
- Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-carbonitrile, to precipitate.
- Collect the solid by filtration and wash with a non-polar solvent like hexane.[\[6\]](#)

Step 3: Bromination to **4-Bromoquinoline-6-carbonitrile**

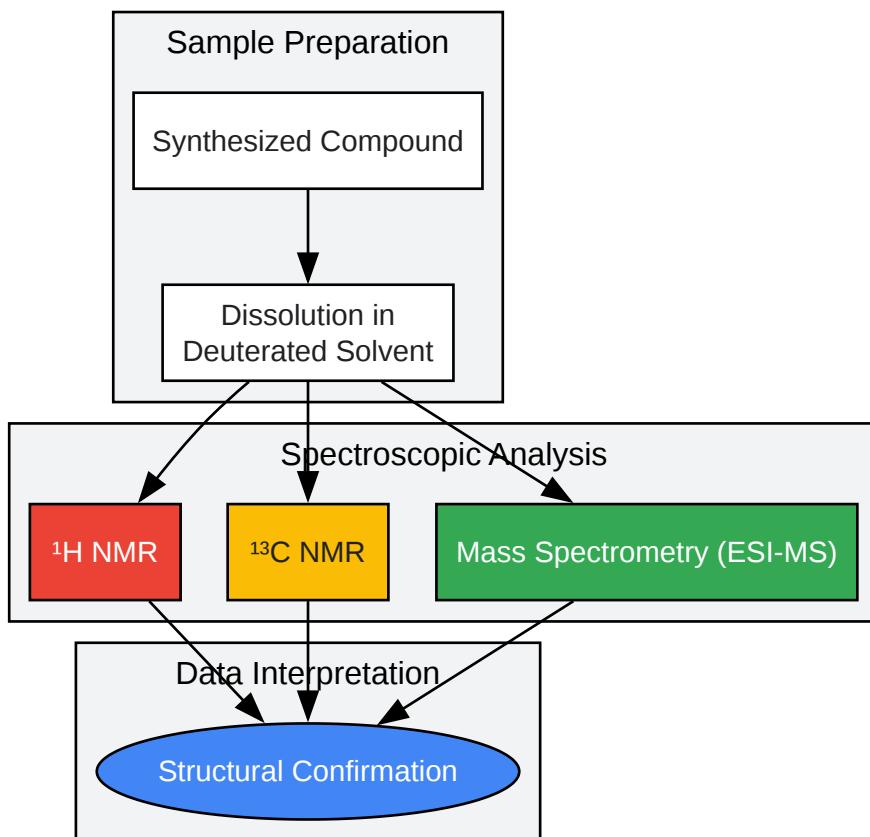
- Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).

- Add a brominating agent, such as phosphorus tribromide (PBr_3) or phosphorus oxybromide ($POBr_3$) (1.1 eq), dropwise at room temperature.[7]
- Stir the reaction mixture for 1-2 hours.
- Carefully quench the reaction by pouring it onto crushed ice.
- Neutralize the solution with a base (e.g., saturated sodium bicarbonate).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Bromoquinoline-6-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Bromoquinoline-6-carbonitrile** via the Gould-Jacobs reaction.

Structural Characterization and Analytical Protocols


The identity and purity of **4-Bromoquinoline-6-carbonitrile** are confirmed using standard analytical techniques.

Protocol 2: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[8]
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.
- ^{13}C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. Expected signals would include those for the aromatic carbons, the quaternary carbon attached to the bromine, and the nitrile carbon (typically 115-120 ppm).[9]

Protocol 3: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Use Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$) is expected.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural validation of **4-Bromoquinoline-6-carbonitrile**.

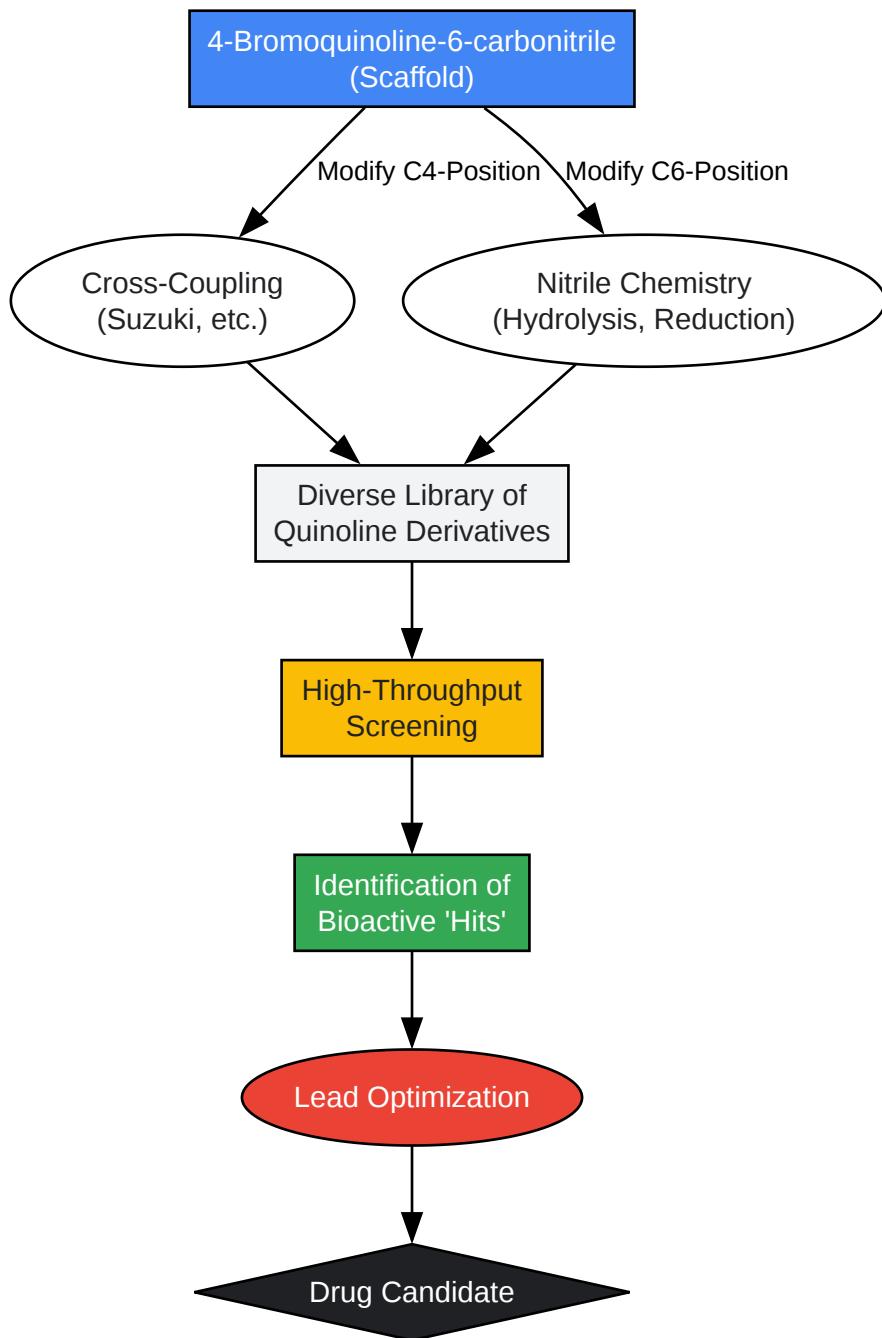
Chemical Reactivity and Stability

The bifunctional nature of **4-Bromoquinoline-6-carbonitrile** makes it a versatile synthetic intermediate.

- Reactivity at the Bromine Atom: The C4-bromo substituent is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups at this position.^[10]
- Reactivity of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of derivatives.^[11]

- Stability: Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under strong acidic conditions and heat, the nitrile group of **4-Bromoquinoline-6-carbonitrile** could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-bromoquinoline-6-carboxylic acid.

Protocol 4: Forced Degradation Study (Acid Hydrolysis)


This protocol assesses the stability of the compound under acidic stress.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
- Stress Condition: Dilute the stock solution with an equal volume of 1N HCl to achieve a final concentration of ~0.5 mg/mL.
- Incubation: Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at various time points (e.g., 2, 4, 8, 24 hours).
- Analysis: Quench the reaction by neutralizing the aliquots. Analyze the samples by a validated stability-indicating method, such as HPLC, to monitor the decrease of the parent compound and the formation of degradation products.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Bromo- and cyano-substituted quinolines, in particular, have drawn significant attention for their potential as anticancer agents.[\[19\]](#)[\[20\]](#)

- Anticancer Activity: Various substituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[\[19\]](#) The biological activity is often attributed to mechanisms such as the induction of apoptosis.[\[19\]](#)
- Scaffold for Drug Development: Due to its dual reactive sites, **4-Bromoquinoline-6-carbonitrile** serves as an excellent starting point for the combinatorial synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[\[11\]](#) The bromo and cyano functionalities are key pharmacophoric elements found in many bioactive molecules.[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **4-Bromoquinoline-6-carbonitrile** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- 4. [mdpi.com](http://www.mdpi.com) [mdpi.com]
- 5. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 11. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. [ijrpp.com](http://www.ijrpp.com) [ijrpp.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. [researchgate.net](http://www.researchgate.net) [researchgate.net]
- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [benthamscience.com](http://www.benthamscience.com) [benthamscience.com]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [mdpi.com](http://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromoquinoline-6-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339123#4-bromoquinoline-6-carbonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com